2-methyl-6-(piperidin-4-yl)pyridin-4-ol hydrochloride
Overview
Description
6-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-4-ol hydrochloride is a chemical compound that belongs to the class of bipyridinyl derivatives. This compound is characterized by its unique structure, which includes a hexahydro-bipyridinyl core with a methyl group at the 6th position and a hydroxyl group at the 4th position. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-4-ol hydrochloride typically involves the following steps:
Formation of the Bipyridinyl Core: The initial step involves the formation of the bipyridinyl core through a cyclization reaction. This can be achieved by reacting appropriate precursors under controlled conditions.
Introduction of the Methyl Group: The methyl group is introduced at the 6th position using a methylation reaction. Common reagents for this step include methyl iodide or dimethyl sulfate.
Hydroxylation: The hydroxyl group is introduced at the 4th position through a hydroxylation reaction. This can be achieved using reagents such as hydrogen peroxide or osmium tetroxide.
Formation of the Hydrochloride Salt: The final step involves the conversion of the compound into its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 6-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-4-ol hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into reduced derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
6-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-4-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole: Another compound with a similar hexahydro structure but different functional groups.
Naphthalene, 1,2,3,4,4a,7-hexahydro-1,6-dimethyl-4-(1-methylethyl)-: A compound with a similar hexahydro core but different substituents.
Uniqueness
6-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-4-ol hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which enhances its solubility and stability. This uniqueness makes it valuable for specific applications in research and industry.
Biological Activity
2-Methyl-6-(piperidin-4-yl)pyridin-4-ol hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and central nervous system effects, supported by various studies and data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating notable efficacy.
Case Study: Antibacterial Activity
A study conducted on a series of piperidine derivatives, including this compound, showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for different strains:
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0048 |
Escherichia coli | 0.0195 |
Bacillus mycoides | 0.0048 |
Candida albicans | 0.039 |
These results indicate that the compound possesses strong antibacterial properties, particularly against S. aureus and E. coli .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines.
Case Study: Cytotoxicity
In a cytotoxicity assay against breast cancer cell lines (4T1), this compound exhibited an IC50 value of approximately 15 µM. This suggests that the compound can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy .
Central Nervous System Activity
Research indicates that piperidine derivatives may influence neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders.
The compound is believed to interact with acetylcholine receptors and other neurotransmitter systems, which could explain its neuroactive properties. Early studies suggest that it may enhance cognitive function and exhibit anxiolytic effects .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the piperidine ring and pyridine core have been explored to enhance potency and selectivity against target receptors.
Key Findings
Properties
IUPAC Name |
2-methyl-6-piperidin-4-yl-1H-pyridin-4-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-8-6-10(14)7-11(13-8)9-2-4-12-5-3-9;/h6-7,9,12H,2-5H2,1H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJBZYCHDUXOFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(N1)C2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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